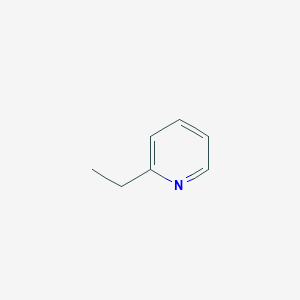

2-Ethylpyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-2-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGGMCIBEHEAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021844 | |

| Record name | 2-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 2-Ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.89 [mmHg] | |

| Record name | 2-Ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-71-0, 28631-77-8 | |

| Record name | 2-Ethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06X1W46PYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical properties of 2-Ethylpyridine (melting point, boiling point, density)

An In-depth Technical Guide to the Physical Properties of 2-Ethylpyridine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the core physical characteristics of this compound, including its melting point, boiling point, and density. The information is presented to be a practical resource for laboratory and development settings.

Core Physical Properties of this compound

This compound is a colorless to light yellow liquid with a pungent, pyridine-like odor.[1] It is classified as a flammable liquid and an irritant. A summary of its key physical properties is provided in the table below, offering a consolidated view of data from various sources.

Data Presentation: Physical Properties

| Physical Property | Value | Conditions |

| Melting Point | -63 °C | - |

| Boiling Point | 149 °C | At 760.00 mm Hg |

| 149-151 °C | At 760.00 mm Hg | |

| Density | 0.937 g/mL | At 25 °C |

| 0.927 to 0.937 g/mL | At 25.00 °C | |

| 0.945 g/cm³ | At 20 °C |

Note: The slight variations in reported values can be attributed to differences in experimental conditions and sample purity.

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the reliable application of chemical substances. The following sections detail the standard experimental methodologies for measuring the melting point, boiling point, and density of a liquid compound like this compound.

Melting Point Determination (Capillary Method)

Since this compound is a liquid at room temperature, its melting point is determined by first freezing the sample. The capillary method is a common and reliable technique for this purpose.[2]

Protocol:

-

Sample Preparation: A small sample of this compound is first frozen using a suitable cooling bath (e.g., dry ice/acetone). The frozen solid is then quickly crushed into a fine powder.[3]

-

Capillary Tube Loading: A small amount of the powdered, frozen this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of about 2-3 mm.[1]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with a heating oil. The tube is positioned adjacent to a calibrated thermometer.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium.

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[1] For a pure compound, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, requiring only a small sample volume.[4]

Protocol:

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample. This assembly is then clamped inside a Thiele tube containing mineral oil, with the rubber band remaining above the oil level.[5]

-

Heating: The side arm of the Thiele tube is gently heated. Convection currents will ensure uniform heating of the oil and the sample.[6]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

Boiling Point Reading: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[4]

Density Determination (Pycnometer Method)

The density of a liquid can be determined with high precision using a pycnometer, which is a glass flask with a specific, accurately known volume.

Protocol:

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m_empty).[7]

-

Sample Weighing: The pycnometer is filled with this compound. The stopper, which has a capillary bore, is inserted, causing any excess liquid to be expelled. The outside of the pycnometer is carefully dried, and it is weighed again (m_sample).[8]

-

Reference Liquid Weighing: The pycnometer is emptied, cleaned, and dried. It is then filled with a reference liquid of a known density at the same temperature, typically distilled water (ρ_water). The pycnometer is weighed again (m_water).

-

Calculation: The mass of the this compound sample is calculated by subtracting the mass of the empty pycnometer (m_sample - m_empty). The mass of the water is similarly calculated (m_water - m_empty).

-

The volume of the pycnometer is determined by dividing the mass of the water by its known density at the experimental temperature (V = (m_water - m_empty) / ρ_water).

-

The density of the this compound (ρ_sample) is then calculated by dividing the mass of the sample by the volume of the pycnometer (ρ_sample = (m_sample - m_empty) / V).

Visualized Relationships and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relationship between the physical state of this compound and temperature, as well as a general workflow for the experimental determination of its physical properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. westlab.com [westlab.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. timstar.co.uk [timstar.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. che.utah.edu [che.utah.edu]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

2-Ethylpyridine CAS number 100-71-0

An In-depth Technical Guide to 2-Ethylpyridine (CAS 100-71-0)

This technical guide provides a comprehensive overview of this compound (CAS 100-71-0), intended for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, synthesis and purification methods, spectroscopic data, applications, and safety information.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a sharp, unpleasant odor.[1] It is a derivative of pyridine with an ethyl group at the 2-position. Its aromatic nature contributes to its stability and reactivity.[1] It is soluble in organic solvents like ethanol and ether, with limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 100-71-0 | [2][3][4] |

| Molecular Formula | C₇H₉N | [2][3][4] |

| Molecular Weight | 107.15 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 149 °C | [3][6][7] |

| Melting Point | -63 °C | [8] |

| Density | 0.937 g/mL at 25 °C | [3][6][7] |

| Refractive Index (n20/D) | 1.496 | [3][6] |

| Vapor Pressure | 4.89 mmHg at 25 °C | [2][5][9] |

| Flash Point | 29.44 °C (85.00 °F) TCC | [2] |

| Water Solubility | 42 g/L | [1] |

| pKa | 5.97 | [5] |

| logP (XlogP3) | 1.7 | [2][4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Features | Source(s) |

| ¹H NMR | Spectra available, showing characteristic signals for the ethyl group and pyridine ring protons. | [10] |

| ¹³C NMR | Spectra available for detailed structural elucidation. | [11] |

| IR Spectroscopy | The NIST WebBook provides its gas-phase IR spectrum. Key peaks correspond to C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring. | [12][13] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 107. Base Peak: m/z = 106 ([M-H]⁺). Other significant fragments include m/z = 79 ([M-C₂H₄]⁺). | [5][14] |

Synthesis and Purification

This compound can be synthesized through several methods, primarily involving the alkylation of pyridine precursors.

Synthesis Methods

-

Alkylation of 2-Methylpyridine: A common industrial method involves the gas-phase reaction of 2-methyl-pyridine (α-picoline) with methanol at high temperatures (300-500 °C) over a catalyst.[15] Suitable catalysts include silicon dioxide combined with lanthanide series oxides.[15] This process offers an economical route using methanol as the alkylating agent.[15]

-

Alkylation of Pyridine: Direct alkylation of the pyridine ring can be achieved, though it can be challenging to control regioselectivity.[16] Reactions often proceed via nucleophilic attack by the pyridine nitrogen on an alkyl halide, forming a pyridinium salt, which can then be rearranged or further reacted.[17]

-

Friedländer-Type Condensation: This method involves the reaction of an amino-aldehyde or ketone with a compound containing an α-methylene group to form a substituted pyridine or quinoline.[1][18] While more commonly used for quinolines, variations can be adapted for pyridine synthesis.

Below is a diagram illustrating a generalized alkylation mechanism for pyridine.

Caption: Generalized N-Alkylation of Pyridine.

Experimental Protocol: Synthesis via Alkylation (General)

While a specific, detailed laboratory protocol for this compound was not found in the search results, a general procedure for the synthesis of a related compound, 5-ethyl-2-methylpyridine, can be adapted to illustrate the process.[19] This reaction is typically performed under high pressure and temperature.

-

Reactant Charging: A high-pressure steel reaction vessel is charged with the pyridine precursor (e.g., 2-methylpyridine), an alkylating agent (e.g., methanol or paraldehyde), aqueous ammonium hydroxide, and a catalyst such as ammonium acetate.[19]

-

Reaction Conditions: The vessel is sealed and heated to approximately 200-250 °C with continuous agitation for a set duration (e.g., 1-2 hours).[19] The reaction is often exothermic.

-

Work-up: After cooling, the reaction mixture, which typically separates into two layers, is removed from the vessel.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as chloroform or dichloromethane.[19]

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield the final product.[19]

Purification

For laboratory-scale quantities, purification is typically achieved through vacuum distillation .[20] For removing specific impurities or achieving very high purity, flash column chromatography on silica gel can be employed.[21] When using chromatography for basic compounds like pyridines, it is often beneficial to add a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) to the eluent to prevent peak tailing.[21]

Applications in Research and Drug Development

This compound serves as a key building block and intermediate in various fields.

-

Pharmaceutical and Agrochemical Synthesis: It is a crucial intermediate in the production of more complex bioactive molecules, including pharmaceuticals and agrochemicals.[1][22] For example, it is a precursor in the synthesis of prothionamide, an anti-tuberculosis drug.[23]

-

Cell Biology Research: this compound has been used to study its effects on the proliferation and survival of various cell lines, including human umbilical vein endothelial cells (HUVECs), human microvascular endothelial cells (HMVECs) from the lung, and NIH 3T3 cells.[24]

-

Chromatography: When linked to a silica stationary phase, this compound is used for both chiral and achiral separations in supercritical fluid chromatography (SFC).[3] The PrincetonSFC this compound column is considered a standard for the analysis of basic compounds without the need for amine additives in the mobile phase.[23]

-

Analytical Standard: It is used as an analytical standard for the determination of pyridine compounds in various complex mixtures, such as cigarette smoke and solvent-refined coal oil, using chromatographic techniques.[7]

-

Coordination Chemistry: this compound acts as a ligand in the synthesis of metal complexes. Copper(II) complexes of this compound have been synthesized and studied for their structural, magnetic, and potential anticancer properties.[6]

The following workflow illustrates a typical process for analyzing this compound in a complex sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: General workflow for GC-MS analysis.

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a chemical intermediate, its derivatives and metal complexes exhibit a range of biological activities. Research into pyridine derivatives has shown potential anticancer, anti-HIV, anticonvulsant, and anti-inflammatory properties.[1][9]

For instance, copper(II) complexes of this compound have been shown to induce cell death in prostate cancer cells (DU-145), an effect associated with a decrease in mitochondrial membrane potential and a significant increase in the generation of reactive oxygen species (ROS).[6] This suggests an interaction with cellular redox systems and mitochondrial apoptotic pathways.

No specific signaling pathways directly modulated by the parent this compound molecule were identified in the literature searched. However, based on the activities of its derivatives, a logical relationship can be proposed where the this compound scaffold serves as a platform for developing molecules that target key cellular processes.

Caption: Potential biological roles of this compound derivatives.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Code(s) | Description | Source(s) |

| Physical Hazards | H226 | Flammable liquid and vapor | [1][5][7] |

| Health Hazards | H312 + H332 | Harmful in contact with skin or if inhaled | [5][7] |

| H315 | Causes skin irritation | [2][7] | |

| H319 | Causes serious eye irritation | [2][7] | |

| H335 | May cause respiratory irritation | [2][7] |

Handling and Storage:

-

Handling: Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Use only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames.[12] Avoid breathing vapors and contact with skin and eyes.[2]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1] Store away from incompatible materials such as strong oxidizing agents.

Toxicity Summary: this compound is considered moderately toxic upon inhalation, ingestion, or dermal contact.[1] Exposure can cause irritation to the eyes, skin, and respiratory system.[2][9] Prolonged or high-level exposure may lead to central nervous system depression, dizziness, and nausea.[1]

References

- 1. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. Copper( ii ) complexes with this compound and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro stu ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05133H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Copper(ii) complexes with this compound and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C7H9N | CID 7523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pci-hplc.com [pci-hplc.com]

- 9. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aua.gr [aua.gr]

- 11. benchchem.com [benchchem.com]

- 12. Pyridine, 2-ethyl- [webbook.nist.gov]

- 13. This compound(100-71-0) IR Spectrum [m.chemicalbook.com]

- 14. Pyridine, 2-ethyl- [webbook.nist.gov]

- 15. This compound(100-71-0) 1H NMR spectrum [chemicalbook.com]

- 16. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alkylation and acylation of pyridine [quimicaorganica.org]

- 18. jk-sci.com [jk-sci.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]

- 21. benchchem.com [benchchem.com]

- 22. youtube.com [youtube.com]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. US3957792A - Process for preparing 2-ethyl-pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Ethylpyridine from Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the production of 2-ethylpyridine, a key intermediate in the pharmaceutical and chemical industries. The document details established industrial methods and explores alternative laboratory-scale syntheses, offering detailed experimental protocols, quantitative data for comparison, and logical workflow diagrams to elucidate the reaction pathways.

Executive Summary

The synthesis of this compound from pyridine can be broadly categorized into two main strategies: the functionalization of a pre-existing pyridine ring and the construction of the substituted pyridine ring itself. Industrially, the most prevalent and economically viable methods involve the alkylation of 2-methylpyridine (α-picoline), which is readily available. Alternative approaches, such as the direct C-H functionalization of pyridine or cross-coupling reactions of halopyridines, offer greater flexibility for laboratory-scale synthesis and the introduction of diverse functionalities, though they may involve more complex or costly reagents. This guide will focus on the most practical and well-documented methods, providing the necessary technical details for their implementation.

Synthesis via Alkylation of 2-Methylpyridine

The alkylation of 2-methylpyridine is the most common industrial route to this compound. This can be achieved directly using a methylating agent or indirectly via a two-step process involving the formation and subsequent reduction of 2-vinylpyridine.

Direct Gas-Phase Alkylation with Methanol

This method involves the direct reaction of 2-methylpyridine with methanol in the gas phase over a solid acid catalyst at high temperatures. The reaction proceeds via a dehydration mechanism, yielding this compound and water.

A process for the preparation of this compound involves reacting 2-methylpyridine and methanol in the gaseous state at a reaction temperature in the range of about 200°C to 600°C.[1] This reaction is conducted in the presence of a catalyst composition consisting essentially of silicon dioxide and an oxide of an element of the lanthanide series of the Periodic System, or a mixture of such oxides, to form this compound.[1] The catalyst composition is activated by heating to about 150°C to 850°C.[1]

Catalyst Preparation:

-

Impregnate 100 ml of SiO₂ (pore volume 0.65 ml of H₂O/g, surface 120 m²/g, diameter 0.5 - 1.5 mm) with a solution of 5.25 g of Dy₂O₃ in 35 ml of glacial acetic acid.

-

Pre-dry the impregnated catalyst on a steam bath and subsequently vacuum dry at 140°C in a rotation evaporator.

-

Calcine the catalyst for 3 hours at 400°C.[1]

Reaction Procedure:

-

Place the prepared catalyst inside a glass reactor (320 mm length, 21 mm diameter). The upper third of the reactor serves as an evaporator, and the lower two-thirds as the reaction tube.

-

Heat the reactor to a constant temperature of 480°C using two electric ovens.

-

Pass a 4:1 molar mixture of methanol and 2-methyl-pyridine over the catalyst at a rate of 13.5 ml per hour under normal pressure.[1]

-

Collect the reaction products in two cooling traps cooled with a dry ice/butanol mixture to approximately -70°C.[1]

| Parameter | Value | Reference |

| Reactants | 2-Methylpyridine, Methanol | [1] |

| Molar Ratio (Methanol:2-Methylpyridine) | 4:1 | [1] |

| Catalyst | Dy₂O₃ on SiO₂ | [1] |

| Reaction Temperature | 480°C | [1] |

| Pressure | Normal | [1] |

| 2-Methylpyridine Conversion | 47 mol % | [1] |

| This compound Selectivity | 93 mol % | [1] |

Table 1: Reaction parameters and outcomes for the gas-phase alkylation of 2-methylpyridine with methanol.

Synthesis via 2-Vinylpyridine Intermediate

This two-step process first involves the condensation of 2-methylpyridine with formaldehyde to produce 2-vinylpyridine, which is then hydrogenated to this compound.

2-methylpyridine reacts with formaldehyde to form 2-(2-hydroxyethyl)pyridine, which is subsequently dehydrated to 2-vinylpyridine.[2]

Synthesis of 2-(2-hydroxyethyl)pyridine:

-

Mix 2-methylpyridine and 36% aqueous formaldehyde in a weight ratio of 1:0.03.[3][4]

-

Transfer the mixture to a high-pressure reactor.

-

Stir and heat the reaction mixture to 160°C, maintaining a pressure of 0.5 MPa for 1 hour.[4] This will yield a solution of 2-(2-hydroxyethyl)pyridine.[3][4]

Dehydration to 2-Vinylpyridine:

-

Slowly add the 2-(2-hydroxyethyl)pyridine solution to a dehydration kettle containing a 50% sodium hydroxide solution at 90°C.[3][4]

-

The dehydration reaction occurs, and the crude 2-vinylpyridine is distilled off.

-

The crude product can be further purified by fractional distillation under reduced pressure to yield 2-vinylpyridine with a purity of over 98.5%.[3][4]

| Parameter | Value | Reference |

| Reactants | 2-Methylpyridine, Formaldehyde (36% aq.) | [3][4] |

| Reactant Ratio (weight) | 1 : 0.03 | [3][4] |

| Reaction Temperature (Condensation) | 160°C | [4] |

| Reaction Pressure (Condensation) | 0.5 MPa | [4] |

| Dehydration Agent | Sodium Hydroxide (50% aq.) | [3][4] |

| Dehydration Temperature | 90°C | [4] |

| Final Product Purity | > 98.5% | [3][4] |

Table 2: Reaction parameters for the synthesis of 2-vinylpyridine from 2-methylpyridine and formaldehyde.

The vinyl group of 2-vinylpyridine is selectively reduced to an ethyl group using catalytic hydrogenation.

Using Palladium on Carbon (Pd/C):

-

In a reaction vessel purged with an inert gas (e.g., Argon), add 10% Pd/C catalyst.

-

Add a solution of 2-vinylpyridine in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Seal the vessel and replace the inert atmosphere with hydrogen gas (typically using a balloon or a pressurized system).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

-

Carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric.

-

Remove the solvent under reduced pressure to obtain this compound.

Using Raney® Nickel:

-

In a reaction vessel, add a slurry of activated Raney® Nickel in a suitable solvent (e.g., ethanol).

-

Add a solution of 2-vinylpyridine in the same solvent.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain this compound.

| Parameter | Value |

| Reactant | 2-Vinylpyridine |

| Catalyst | 10% Pd/C or Raney® Nickel |

| Hydrogen Source | H₂ gas |

| Solvent | Ethanol, Ethyl Acetate |

| Temperature | Room Temperature |

| Pressure | Atmospheric or slightly elevated |

Table 3: Typical conditions for the hydrogenation of 2-vinylpyridine.

Synthesis via Direct C-H Ethylation of Pyridine

Directly introducing an ethyl group onto the pyridine ring at the C2 position is a more atom-economical approach but can be challenging due to the electron-deficient nature of the pyridine ring. Radical-based methods, such as the Minisci reaction, are the most common strategies for such transformations.

Minisci-Type Ethylation

The Minisci reaction involves the addition of a nucleophilic radical to a protonated N-heterocycle.[5] An ethyl radical can be generated from various precursors and added to pyridine under acidic conditions.

-

Dissolve pyridine in a suitable solvent and acidify with an acid such as sulfuric acid to form the pyridinium salt.

-

Generate ethyl radicals in situ. A potential source of ethyl radicals is the oxidative decarboxylation of propanoic acid using a silver salt (e.g., AgNO₃) and a strong oxidizing agent (e.g., ammonium persulfate). Another approach could involve the use of diethyl peroxide.

-

The ethyl radical then attacks the electron-deficient pyridinium ring, preferentially at the 2- and 4-positions.

-

An oxidative rearomatization step follows to yield a mixture of this compound and 4-ethylpyridine.

-

The products are then isolated and purified, typically by distillation.

Note: The Minisci reaction often yields a mixture of regioisomers, and the separation of 2- and 4-ethylpyridine can be challenging. The specific conditions for selective C2-ethylation would require careful optimization.

Synthesis via Cross-Coupling Reactions of 2-Halopyridines

Modern cross-coupling reactions provide a powerful and versatile platform for the synthesis of substituted pyridines. These methods involve the reaction of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with an organometallic reagent containing an ethyl group.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (e.g., ethylmagnesium bromide) and a nickel or palladium catalyst to couple with an aryl halide.[6]

-

To a solution of 2-chloropyridine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere, add a catalytic amount of a nickel or palladium complex (e.g., Ni(dppe)Cl₂ or Pd(PPh₃)₄).

-

Slowly add a solution of ethylmagnesium bromide in the same solvent at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield this compound.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[2][4]

-

Prepare ethylzinc chloride in situ by reacting ethylmagnesium bromide with zinc chloride in an anhydrous solvent like THF under an inert atmosphere.

-

To a separate flask containing a solution of 2-bromopyridine and a catalytic amount of a palladium complex (e.g., Pd(PPh₃)₄) in THF, add the freshly prepared solution of ethylzinc chloride.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work up the reaction as described for the Kumada coupling.

-

Purify the product by distillation or column chromatography.

Suzuki Coupling

The Suzuki coupling employs an organoboron reagent, such as a boronic acid or ester, which is coupled with an organic halide in the presence of a palladium catalyst and a base.[7]

-

In a reaction vessel, combine 2-bromopyridine, ethylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

-

After cooling, partition the mixture between water and an organic solvent.

-

Separate the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

| Reaction | Halopyridine | Organometallic Reagent | Catalyst | Typical Yield |

| Kumada | 2-Chloro/Bromopyridine | Ethylmagnesium bromide | Ni or Pd complex | Good to Excellent |

| Negishi | 2-Bromo/Iodopyridine | Ethylzinc chloride | Pd complex | Good to Excellent |

| Suzuki | 2-Bromo/Iodopyridine | Ethylboronic acid | Pd complex | Good to Excellent |

Table 4: General comparison of cross-coupling reactions for the synthesis of this compound.

Signaling Pathways and Experimental Workflows

The synthesis of this compound primarily involves straightforward chemical transformations rather than complex biological signaling pathways. However, the logical flow of the multi-step synthetic routes can be visualized to aid in understanding the overall process.

Caption: Overview of synthetic pathways to this compound.

Caption: Detailed workflow for the alkylation of 2-methylpyridine.

Conclusion

The synthesis of this compound is a well-established process, with the alkylation of 2-methylpyridine being the most industrially significant route due to its cost-effectiveness and high efficiency. The direct gas-phase reaction with methanol offers a continuous process with high selectivity, while the two-step synthesis via 2-vinylpyridine provides an alternative with high overall yield. For laboratory and research purposes, where versatility and the ability to introduce functional groups are paramount, modern cross-coupling reactions such as Kumada, Negishi, and Suzuki offer powerful tools for the construction of the this compound scaffold from 2-halopyridines. The choice of synthetic route will ultimately depend on the desired scale, available starting materials, and the specific requirements of the target application. This guide has provided the essential technical details to assist researchers and professionals in selecting and implementing the most appropriate method for their needs.

References

- 1. US3957792A - Process for preparing 2-ethyl-pyridine - Google Patents [patents.google.com]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Kumada coupling - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

Spectroscopic Profile of 2-Ethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-ethylpyridine (CAS No: 100-71-0), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to support research, development, and quality control efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the ethyl group and the pyridine ring protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.52 | d | 1H | H6 |

| 7.59 | td | 1H | H4 |

| 7.18 | d | 1H | H3 |

| 7.09 | t | 1H | H5 |

| 2.81 | q | 2H | -CH₂- |

| 1.30 | t | 3H | -CH₃ |

Solvent: CDCl₃. Instrument: 90 MHz NMR Spectrometer.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.4 | C2 |

| 149.2 | C6 |

| 136.2 | C4 |

| 122.8 | C3 |

| 121.0 | C5 |

| 29.1 | -CH₂- |

| 14.8 | -CH₃ |

Solvent: CDCl₃.[1]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a clean, dry vial. The resulting solution is then transferred to a standard 5 mm NMR tube.[2]

-

Instrumentation: The spectra are acquired on a high-resolution NMR spectrometer, for instance, a 90 MHz instrument.[1]

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction, to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic bands for the aromatic C-H and C=C bonds of the pyridine ring, as well as the C-H bonds of the ethyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2970-2850 | Strong | Aliphatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| 1465 | Medium | -CH₂- Bend |

| 1380 | Medium | -CH₃ Bend |

| 750-700 | Strong | Aromatic C-H Out-of-Plane Bend |

(Data obtained from various spectral databases)

Experimental Protocol for IR Spectroscopy (Neat Liquid)

For a liquid sample like this compound, the spectrum can be conveniently obtained as a thin film.[3]

-

Sample Preparation: A single drop of neat this compound is placed on the surface of a polished salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to spread the liquid into a thin, uniform film between the plates.[3][4]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Background Collection: A background spectrum of the empty salt plates is collected to subtract any contributions from the plates and the atmosphere (e.g., CO₂ and water vapor).

-

Sample Analysis: The "sandwich" of salt plates containing the sample is placed in the spectrometer's sample holder. The IR spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.[5]

-

Data Processing: The final absorbance or transmittance spectrum is generated after automatic background subtraction by the instrument's software.

-

Cleaning: After analysis, the salt plates are cleaned with a suitable dry solvent, such as isopropanol or acetone, and stored in a desiccator to prevent damage from moisture.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 107 | 42.05 | [M]⁺ (Molecular Ion) |

| 106 | 99.99 | [M-H]⁺ |

| 79 | 25.03 | [M-C₂H₄]⁺ or [Pyridine]⁺ |

| 52 | 16.10 | |

| 51 | 18.20 |

Source: MassBank of North America (MoNA) via PubChem.[6]

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol, typically at a concentration of 1-10 µg/mL.[7]

-

Gas Chromatography (GC) Conditions:

-

Injector: A split/splitless injector is used, typically in split mode with a high split ratio (e.g., 50:1). The injector temperature is set to a high temperature, such as 250 °C, to ensure rapid volatilization.[7]

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film of 5% phenyl methylpolysiloxane) is used.[7]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.[7]

-

Oven Temperature Program: A typical program would be: initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C, and held for 5 minutes.[7]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is used.

-

Electron Energy: A standard energy of 70 eV is applied.[7]

-

Source Temperature: The ion source is maintained at a temperature around 230 °C.[7]

-

Mass Range: The mass spectrometer scans a mass-to-charge ratio (m/z) range, for example, from 40 to 200, to detect the molecular ion and its fragments.[7]

-

-

Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern is then compared with library spectra for confirmation.

Workflow and Data Integration

The acquisition and interpretation of spectroscopic data for this compound follow a logical workflow, where each technique provides complementary information for a comprehensive structural characterization.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Solubility of 2-Ethylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-ethylpyridine in various organic solvents. Understanding the solubility of this versatile heterocyclic compound is critical for its application in pharmaceutical synthesis, agrochemical formulation, and materials science. This document presents available solubility data, details common experimental protocols for solubility determination, and offers visual representations of key concepts related to its solubility.

Core Data Presentation: Solubility of this compound

| Solvent Classification | Solvent | Temperature (°C) | Solubility/Miscibility |

| Polar Protic | Water | 20 | 42-45 g/L |

| Methanol | Ambient | Miscible | |

| Ethanol | Ambient | Miscible[1][2] | |

| Polar Aprotic | Acetone | Ambient | Expected to be miscible |

| Ethyl Acetate | Ambient | Expected to be miscible | |

| Nonpolar Aromatic | Benzene | Ambient | Expected to be miscible |

| Toluene | Ambient | Expected to be miscible | |

| Nonpolar Aliphatic | Hexane | Ambient | Expected to be miscible |

| Halogenated | Chloroform | Ambient | Expected to be miscible |

| Diethyl Ether | Ambient | Miscible[1][2] |

*Based on the general principle of "like dissolves like" and the reported miscibility with a range of polar and nonpolar solvents, this compound, a moderately polar molecule, is anticipated to be miscible with these common organic solvents. However, experimental verification is recommended for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. The following are detailed methodologies for key experiments to determine the solubility or miscibility of a liquid analyte like this compound in an organic solvent.

Method 1: Visual Determination of Miscibility

This is a straightforward qualitative method to determine if two liquids are miscible in all proportions.

Objective: To visually assess whether this compound and a given organic solvent are miscible.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or volumetric pipettes

-

Test tubes or vials with secure caps

-

Vortex mixer or shaker

Procedure:

-

Label a series of clean, dry test tubes with the desired volume ratios of this compound to the solvent (e.g., 1:9, 1:1, 9:1).

-

Using a graduated cylinder or pipette, add the specified volume of the organic solvent to each corresponding test tube.

-

Carefully add the specified volume of this compound to each test tube.

-

Securely cap the test tubes and vortex or shake vigorously for 30-60 seconds.

-

Allow the mixtures to stand undisturbed and observe for any phase separation.

-

Observation:

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are formed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Method 2: Gravimetric Determination of Solubility (for partially miscible systems)

This quantitative method is suitable for determining the concentration of a saturated solution when the two liquids are not fully miscible.

Objective: To quantitatively determine the solubility of this compound in a solvent in which it is partially miscible.

Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled water bath or shaker

-

Separatory funnel

-

Analytical balance

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask.

-

Place the flask in a thermostatically controlled water bath or shaker set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After reaching equilibrium, allow the mixture to stand undisturbed within the temperature-controlled environment until the two phases clearly separate.

-

Carefully decant the mixture into a separatory funnel. Allow the layers to fully separate.

-

Drain a known volume or mass of the solvent-rich phase (the layer saturated with this compound) into a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature below the boiling point of this compound can be used.

-

Once the solvent is completely removed, place the dish or vial in a drying oven at a temperature sufficient to remove any residual solvent without evaporating the this compound (e.g., 40-50°C) until a constant weight is achieved.

-

The final weight of the residue is the mass of this compound that was dissolved in the known volume or mass of the solvent.

-

Calculation: Solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mole fraction.

Method 3: Spectroscopic Determination of Solubility

This method is useful for determining low solubility concentrations by creating a calibration curve.

Objective: To quantitatively determine the solubility of this compound using UV-Vis spectroscopy.

Materials:

-

This compound

-

Solvent of interest (must be UV-transparent in the analytical wavelength range)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of dilutions to create a set of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-5 from the Gravimetric Determination method to prepare a saturated solution of this compound in the solvent and separate the phases.

-

-

Analysis:

-

Carefully take a known volume of the clear, saturated solvent phase and dilute it with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Factors Influencing Solubility: A Visual Guide

The solubility of this compound in organic solvents is governed by a combination of factors related to its molecular structure and the properties of the solvent. The following diagram illustrates these key influencing factors.

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Assessment

The logical progression for assessing the solubility of a compound like this compound in a new solvent is depicted in the workflow diagram below.

References

Section 1: Hazard Identification and Classification

An In-depth Technical Guide to 2-Ethylpyridine: Safety and Handling for Laboratory Professionals

Introduction

This compound (CAS No. 100-71-0) is a heterocyclic aromatic organic compound belonging to the pyridine family.[1] Pyridine and its derivatives are fundamental building blocks in medicinal chemistry and pharmaceutical development, appearing in over 7,000 drug molecules.[2][3] They are prized for their ability to enhance water solubility and bioavailability of compounds.[2][4] Given its role as a reagent and intermediate in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of its safety profile and handling requirements is paramount for researchers, scientists, and drug development professionals.[5][6]

This guide provides comprehensive safety data, handling protocols, and emergency procedures to ensure the safe use of this compound in a laboratory setting.

This compound is classified as a hazardous chemical and requires careful handling.[7] It is a flammable liquid and vapor.[8] The primary hazards include irritation to the skin, eyes, and respiratory system, with potential for harm if inhaled, swallowed, or absorbed through the skin.[8][9][10]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[8][11] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[8][11] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[8][11] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][11] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[7][8][11] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[11] |

Note: Classifications may vary slightly between suppliers and regulatory bodies.

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage and handling. It is a colorless to light yellow liquid with a sharp, unpleasant, pyridine-like odor.[8][12]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₉N | [8][11][13] |

| Molecular Weight | 107.15 g/mol | [8][11][13] |

| Appearance | Colorless to light yellow liquid | [8][12] |

| Odor | Sharp, pungent, unpleasant | [8][12] |

| Boiling Point | 149 °C (300.2 °F) | [13] |

| Melting Point | -63 °C (-81.4 °F) | [13] |

| Flash Point | 37 °C (98.6 °F) - Closed Cup | [7] |

| Density | 0.937 g/mL at 20°C | [12][13] |

| Vapor Pressure | 4.89 mmHg at 25 °C | [8][10] |

| Solubility | Soluble in water | [1] |

| Autoignition Temperature | 504 °C (939.2 °F) |[14] |

Section 3: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Handling:

-

Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[9][15]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Ground and bond containers when transferring material to prevent static discharge.[9][16]

-

Avoid contact with skin, eyes, and clothing.[9] Do not breathe mists or vapors.[16][17]

-

Wear appropriate personal protective equipment (PPE), as detailed in Section 4.[16]

-

Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[16]

-

Empty containers retain product residue and can be dangerous; do not cut, weld, or expose them to heat or ignition sources.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated as a "flammables area".[9][14][15]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[7][9][17]

-

Keep away from incompatible materials such as acids, strong bases, acid chlorides, and chloroformates.[7][14][15]

Section 4: Personal Protective Equipment (PPE) and Exposure Controls

A systematic approach to hazard control should be implemented. The "Hierarchy of Controls" provides a framework for selecting the most effective control measures.

Caption: The Hierarchy of Hazard Controls, from most to least effective.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale & Citation(s) |

|---|---|---|

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary if splashing is a risk. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against serious eye irritation.[7][9][16] |

| Skin Protection | Wear appropriate protective gloves (e.g., Butyl rubber) and a fully-buttoned lab coat. Inspect gloves before use. | Prevents skin contact, which can cause irritation and is a route of harmful exposure. Nitrile gloves are not recommended for pyridine compounds.[7][9][18] |

| Respiratory Protection | Not required under normal use with adequate ventilation. If ventilation is insufficient or exposure limits are exceeded, use a NIOSH/MSHA or EN 149 approved respirator with an appropriate filter (e.g., type ABEK). | Protects against inhalation of harmful vapors that can cause respiratory tract irritation.[9][11][14] |

Engineering Controls:

-

Operations should be enclosed where possible.[19]

-

Use local exhaust ventilation (e.g., a chemical fume hood) to control airborne concentrations.[16][19]

-

Ensure that eyewash stations and safety showers are readily accessible and close to the workstation.[14][16][19]

Section 5: First Aid Measures

Immediate action is required in case of exposure. Medical personnel should be aware of the material involved.[17]

Caption: First aid decision tree for this compound exposure.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Get medical attention immediately.[7][9]

-

After Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[7][9] Seek immediate medical attention.[19]

-

After Inhalation: Remove the victim from exposure to fresh air immediately.[9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9] Get medical attention.[7]

-

After Ingestion: Do NOT induce vomiting.[16][17] If the victim is conscious and alert, clean their mouth with water and give 2-4 cupfuls of milk or water to drink.[9] Never give anything by mouth to an unconscious person.[9] Get medical aid immediately.[9]

Section 6: Fire-Fighting Measures

This compound is a flammable liquid with a flash point of 37 °C (98.6 °F).[7] Its vapors are heavier than air and may travel to a source of ignition and flash back.[7][9] Containers may explode when heated.[7][9]

Table 4: Fire-Fighting Data

| Parameter | Value / Instruction |

|---|---|

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[7][9][20] Water mist may be used to cool closed containers.[7] |

| Unsuitable Extinguishing Media | Do not use straight streams of water, as this may spread the fire.[9][17] |

| Explosion Limits | Lower (LEL): 1.1% / Upper (UEL): 6.6%[14] |

| Hazardous Combustion Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[7] |

| Protective Equipment | Firefighters must wear a self-contained breathing apparatus (SCBA) (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[7][9][16] |

Section 7: Accidental Release Measures

In the event of a spill, immediate and coordinated action is required to ensure personnel safety and environmental protection.

Experimental Protocol: Emergency Response to a Chemical Spill

This protocol outlines the general steps for responding to a spill. Specific actions may vary based on the spill size and location.

-

Immediate Actions & Evacuation:

-

Alert personnel in the immediate area of the spill.

-

Evacuate all non-essential personnel from the spill area.[19]

-

If the spill is large or ventilation is poor, evacuate the entire laboratory and contact emergency responders.

-

-

Control Ignition Sources:

-

Ventilation:

-

Ensure the area is well-ventilated. Increase ventilation by opening fume hood sashes.[9]

-

-

Containment and Cleanup (for minor spills):

-

Don appropriate PPE (safety goggles, face shield, chemical-resistant gloves, lab coat).

-

Contain the spill using an inert absorbent material such as sand, dry lime, soda ash, or commercial sorbents.[9][19] Do not use combustible materials like sawdust.

-

Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[9][19]

-

-

Decontamination:

Caption: Emergency response workflow for a this compound spill.

Section 8: Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7][9] However, available data indicates it is harmful and can cause irritation.

-

Routes of Exposure: Inhalation, ingestion, skin and eye contact.[7]

-

Acute Effects:

-

Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.[7]

-

Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[7]

Section 9: Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[7]

-

Waste Disposal Methods: this compound and its contaminated materials should be treated as hazardous waste.[19]

-

Containers: Collect waste in suitable, closed, and properly labeled containers.[15][19]

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.[19]

References

- 1. Showing Compound this compound (FDB004395) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | C7H9N | CID 7523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(100-71-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. 2-ethyl pyridine, 100-71-0 [thegoodscentscompany.com]

- 11. 2-エチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. fishersci.com [fishersci.com]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. cdn.chemservice.com [cdn.chemservice.com]

- 18. benchchem.com [benchchem.com]

- 19. nj.gov [nj.gov]

- 20. echemi.com [echemi.com]

2-Ethylpyridine as a heterocyclic aromatic compound

An In-depth Technical Guide to 2-Ethylpyridine

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the azaarene class.[1][2] It consists of a pyridine ring substituted at the 2-position with an ethyl group.[3] At room temperature, it is a colorless to pale yellow liquid with a sharp, pungent, and unpleasant odor.[3][4][5] Its aromatic nature contributes to its stability and defines its chemical behavior in various reactions.[3] This compound serves as a crucial intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials.[3][5] It is particularly important as a precursor for 2-vinylpyridine, which is used in the production of synthetic rubber and polymers, and for various pharmaceutical products, including tuberculostatics.[6]

Chemical Identifiers

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a flammable liquid with limited solubility in water but is soluble in organic solvents like ethanol and ether.[3][9]

| Property | Value | Source(s) |

| Molecular Weight | 107.15 g/mol | [4][5][8] |

| Appearance | Colorless to pale yellow liquid | [1][3][5] |

| Density | 0.937 g/mL at 25 °C | [7][8] |

| Melting Point | -63 °C | [7][8] |

| Boiling Point | 149 °C | [7][8] |

| Flash Point | 29.44 °C (85 °F) | [7][9] |

| Water Solubility | ~45 g/L at 20 °C | [7] |

| Vapor Pressure | 4.89 mmHg at 25 °C | [4][9] |

| Refractive Index (n20/D) | 1.494 - 1.500 | [7][8][9] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

| Spectrum Type | Key Features and Observations | Source(s) |

| ¹H NMR | Spectra show characteristic signals for the ethyl group (a triplet and a quartet) and distinct signals for the protons on the pyridine ring. The solvent is typically CDCl₃. | [10][11] |

| ¹³C NMR | Provides data on the seven carbon atoms in the molecule, distinguishing between the ethyl group carbons and the five carbons of the pyridine ring. | [10] |

| Mass Spectrometry (GC-MS) | The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak [M]+ at m/z 107 and a base peak [M-1]+ at m/z 106 due to the loss of a hydrogen atom from the ethyl group. Other significant fragments appear at m/z 79 and 52. | [4][12] |

| Infrared (IR) Spectroscopy | The FTIR spectrum displays characteristic bands corresponding to C-H stretching of the aromatic ring and the alkyl group, C=C and C=N stretching vibrations of the pyridine ring, and ring vibrations. | [4][13] |

Synthesis and Production

This compound can be synthesized through several routes. A primary industrial method involves the catalytic methylation of 2-methylpyridine (α-picoline) with methanol in the gas phase.[6] This process is economically advantageous as it avoids the use of more expensive reagents.[6] Another established method is the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia.[14]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from 2-methylpyridine and methanol.

Caption: Workflow for this compound Synthesis.

Experimental Protocols

Synthesis of this compound via Catalytic Methylation

This protocol is a generalized procedure based on patented industrial methods for the gas-phase alkylation of 2-methylpyridine.[6]

Objective: To synthesize this compound by reacting 2-methylpyridine with methanol over a solid-phase catalyst.

Materials:

-

2-methylpyridine (α-picoline)

-

Methanol

-

Catalyst: Silicon dioxide (silica gel) impregnated with a mixture of lanthanide oxides (e.g., didymium oxide).[6]

-

Inert gas (e.g., Nitrogen)

Equipment:

-

Fixed-bed flow reactor system with a heating mechanism (tube furnace)

-

Syringe pumps or mass flow controllers for reactant delivery

-

Evaporator/preheater section

-

Condenser and collection flask system

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Catalyst Activation: The catalyst is packed into the reactor tube and activated by heating to 150-850 °C under a flow of inert gas to remove moisture and adsorbed species.[6]

-

Reaction Setup: The reactor temperature is set to the desired reaction temperature, typically in the range of 300-500 °C.[6]

-

Reactant Feed: A mixture of 2-methylpyridine and methanol (e.g., in a 1:1 to 1:20 weight ratio) is pumped into the evaporator section where it is vaporized and mixed.[6]

-

Catalytic Conversion: The gaseous reactant mixture is passed through the heated catalyst bed. The contact time is controlled by the flow rate.

-

Product Collection: The reaction effluent from the reactor is passed through a condenser to liquefy the products and unreacted starting materials. The condensate is collected in a cooled flask.

-

Purification: The collected liquid mixture is separated by fractional distillation. Unreacted 2-methylpyridine and methanol can be recovered and recycled. The fraction boiling at approximately 149 °C is collected as this compound.[6]

-

Analysis: The purity of the final product is confirmed using Gas Chromatography (GC) and its identity verified by GC-MS and NMR spectroscopy.

Analytical Method: Quantification in Complex Mixtures

This protocol describes the use of this compound as an analytical standard for its quantification in a complex matrix, such as cigarette smoke, using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of this compound in a sample matrix.

Materials:

-

This compound analytical standard (≥97.0% purity)

-

Internal Standard (e.g., deuterated pyridine)

-

Organic solvent (e.g., Dichloromethane, Methanol)

-

Sample matrix for analysis

Equipment:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Appropriate GC column (e.g., capillary column suitable for basic compounds)

-

Vortex mixer, centrifuge, analytical balance

Procedure:

-

Standard Stock Solution Preparation: Accurately weigh a known amount of this compound analytical standard and dissolve it in a precise volume of solvent to create a stock solution of known concentration.

-

Calibration Curve: Prepare a series of calibration standards by performing serial dilutions of the stock solution. Add a constant, known amount of the internal standard to each calibration standard.

-

Sample Preparation: Extract the analytes from the sample matrix using an appropriate solvent extraction method. Add the same known amount of internal standard to the sample extract.

-

GC-MS Analysis: Inject the prepared calibration standards and sample extracts into the GC-MS system. The GC will separate the components of the mixture, and the MS will detect and quantify the this compound and the internal standard, typically using selected ion monitoring (SIM) mode for higher sensitivity.

-

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

-

Quantification: Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and interpolating from the linear regression of the calibration curve.

Applications in Research and Drug Development

This compound is a versatile compound with several applications in scientific research and industry.

-

Chemical Intermediate: It is a fundamental building block for synthesizing more complex molecules. It is a key precursor in the manufacture of 2-vinylpyridine, which is essential for producing specialty polymers and copolymers used in synthetic rubber and adhesives.[5][6] It is also an intermediate for various pharmaceuticals, dyes, and agrochemicals.[5]

-

Pharmaceutical and Biological Research: Derivatives of this compound are of significant interest in medicinal chemistry. The compound itself has been used in studies to assess the effects of pyridine derivatives on the proliferation and survival of various cell lines, including human umbilical vein endothelial cells (HUVECs).[1][13][15] Furthermore, metal complexes incorporating this compound ligands have been investigated for their potential anticancer activities.[16] The core structure is related to active pharmaceutical ingredients such as Betahistine, an anti-vertigo drug.[17]

-